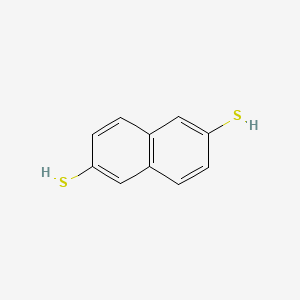

2,6-Naphthalenedithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,6-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHBJPKFTZSWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S)C=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538779 | |

| Record name | Naphthalene-2,6-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96892-95-4 | |

| Record name | Naphthalene-2,6-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Naphthalenedithiol from 2,6-Naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthetic pathway for producing 2,6-naphthalenedithiol, a pivotal building block in advanced materials and pharmaceutical development. The synthesis commences with the readily available 2,6-naphthalenedisulfonic acid and proceeds through a two-step sequence involving the formation of an intermediate, 2,6-naphthalenedisulfonyl chloride, followed by its reduction to the target dithiol. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that influence reaction outcomes. The methodologies presented herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.

Introduction: The Significance of this compound

This compound is a bifunctional aromatic thiol whose rigid naphthalene core and reactive thiol end-groups make it a highly valuable monomer in the synthesis of advanced polymers. These polymers often exhibit exceptional thermal stability, mechanical strength, and unique optoelectronic properties, finding applications in high-performance coatings, advanced composites, and electronic materials. In the realm of pharmaceutical sciences, the thiol functionalities serve as crucial anchor points for conjugation with active pharmaceutical ingredients (APIs), enabling the development of targeted drug delivery systems and novel therapeutic agents. The strategic importance of this compound necessitates a robust and scalable synthetic route to ensure its availability for cutting-edge research and development.

Overall Synthetic Strategy

The synthesis of this compound from 2,6-naphthalenedisulfonic acid is a two-step process. The initial step involves the conversion of the sulfonic acid moieties into more reactive sulfonyl chloride groups. The subsequent and final step is the reduction of these sulfonyl chlorides to the desired thiol functionalities.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part I: Synthesis of 2,6-Naphthalenedisulfonyl Chloride

Principle and Rationale

The conversion of sulfonic acids to sulfonyl chlorides is a standard transformation in organic synthesis. The hydroxyl groups of the sulfonic acid are poor leaving groups. Therefore, a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) is employed to replace the hydroxyl groups with chlorine atoms, yielding the more reactive sulfonyl chloride. This intermediate is crucial as it is readily susceptible to nucleophilic attack and reduction in the subsequent step. The use of the sodium salt of the sulfonic acid is often preferred due to its solid, non-hygroscopic nature, which allows for easier handling and stoichiometry control.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonyl chlorides.[1]

Materials and Equipment:

-

Sodium 2,6-naphthalenedisulfonate

-

Phosphorus pentachloride (PCl₅)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Benzene and petroleum ether (for recrystallization)

-

Fume hood

Procedure:

-

Drying of Starting Material: Ensure the sodium 2,6-naphthalenedisulfonate is thoroughly dried to prevent unwanted side reactions with the chlorinating agent. This can be achieved by heating in an oven at 110-120 °C for several hours.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser. Place the dried sodium 2,6-naphthalenedisulfonate into the flask.

-

Addition of Chlorinating Agent: Carefully add an equimolar amount of coarsely powdered phosphorus pentachloride to the flask containing the sodium 2,6-naphthalenedisulfonate. The reaction can be exothermic, and the addition should be done portion-wise to control the reaction rate.

-

Reaction: Gently heat the reaction mixture. The exact temperature and reaction time will need to be optimized, but a gentle reflux is typically sufficient. The reaction is complete when the mixture becomes a homogenous liquid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess phosphorus pentachloride and hydrolyze the phosphorus oxychloride byproduct. This step should be performed with extreme caution in a well-ventilated fume hood as it will generate HCl gas.

-

Isolation of Crude Product: The solid 2,6-naphthalenedisulfonyl chloride will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration using a Buchner funnel and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and petroleum ether, to yield colorless crystals of 2,6-naphthalenedisulfonyl chloride.[1]

Safety Precautions:

-

Phosphorus pentachloride and thionyl chloride are corrosive and react violently with water. Handle these reagents with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

The reaction and work-up procedures generate acidic and potentially toxic gases (HCl, SO₂). Ensure adequate ventilation.

Part II: Synthesis of this compound

Principle and Rationale

The reduction of sulfonyl chlorides to thiols is a well-established transformation. Several reducing agents can be employed for this purpose. Catalytic hydrogenation is a clean and efficient method that utilizes hydrogen gas in the presence of a metal catalyst, typically palladium on carbon.[2] This method is often preferred in industrial settings due to its high yield and the formation of benign byproducts. Alternative methods include the use of reducing metals like tin in the presence of a strong acid (e.g., HCl) or zinc dust with an acid. These methods are also effective but may require more rigorous purification to remove metal salt byproducts.

Figure 2: Chemical transformations in the synthesis of this compound.

Detailed Experimental Protocol (Primary Method: Catalytic Hydrogenation)

This protocol is based on the general procedure for the hydrogen reduction of aryl sulfonyl chlorides.[2]

Materials and Equipment:

-

2,6-Naphthalenedisulfonyl chloride

-

Palladium on carbon (5% or 10% Pd/C) catalyst

-

Suitable solvent (e.g., tetrahydrofuran, ethyl acetate)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve the 2,6-naphthalenedisulfonyl chloride in a suitable solvent.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst will typically be in the range of 1-5 mol% relative to the substrate.

-

Hydrogenation: Seal the hydrogenation apparatus and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (this will need to be optimized, but pressures in the range of 50-500 psi are common).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the apparatus with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield the pure this compound as a solid.

Alternative Reduction Methods

A. Tin and Hydrochloric Acid (Sn/HCl)

-

Suspend the 2,6-naphthalenedisulfonyl chloride in a suitable solvent, such as ethanol or acetic acid.

-

Add an excess of granulated tin metal to the suspension.

-

Slowly add concentrated hydrochloric acid to the stirred mixture. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the tin salts.

-

Filter to remove the tin salts and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the crude product.

-

Purify by recrystallization.

B. Zinc Dust and Acid

A similar procedure to the Sn/HCl reduction can be followed using zinc dust in the presence of an acid like acetic acid or hydrochloric acid.

Data Summary

The following table summarizes the key parameters for the synthesis of this compound. Please note that the yields are indicative and will depend on the specific reaction conditions and scale.

| Step | Reactants | Reagents | Solvent | Typical Yield | Product Characteristics |

| 1. Chlorination | Sodium 2,6-naphthalenedisulfonate | PCl₅ or SOCl₂ | Neat or high-boiling inert solvent | 80-90% | Colorless crystalline solid |

| 2. Reduction | 2,6-Naphthalenedisulfonyl chloride | H₂/Pd-C | Tetrahydrofuran, Ethyl acetate | 75-85% | White to off-white solid |

Conclusion

The synthesis of this compound from 2,6-naphthalenedisulfonic acid is a reliable and scalable two-step process. The key to a successful synthesis lies in the careful execution of the chlorination and reduction steps, with particular attention to anhydrous conditions in the first step and efficient catalyst activity in the second. The protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for researchers and developers to produce high-purity this compound for a wide range of applications in materials science and pharmaceutical development.

References

- Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. (2010).

- Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. (2014). Organic Syntheses, 91, 221-232.

- Synthesis of Arom

- Synthesis and Chemistry of Dithiols. (2015).

- Adhesive-tuning with aromatic dithiols in thiol-quinone Michael polyadditions to tailor thiol-catechol connected (TCC) polymers. (2022). RSC Publishing.

- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2020). PMC.

- Preparation of 2-naphthalenesulfonyl chloride. (n.d.). PrepChem.com.

- Hydrogen reduction of sulfonyl chlorides to thiols. (2003).

Sources

characterization of 2,6-Naphthalenedithiol by NMR and IR spectroscopy

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Naphthalenedithiol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Elucidation of this compound

This compound (C₁₀H₈S₂) is a bifunctional organosulfur compound featuring a rigid naphthalene core substituted with two thiol groups.[1] This molecular architecture makes it a valuable building block in materials science and polymer chemistry, where it is used to synthesize high-performance materials such as polysulfides and polythioethers.[2] The incorporation of the naphthalene moiety can impart enhanced thermal stability, mechanical strength, and unique optoelectronic properties to the resulting polymers.[2]

Given its role as a critical monomer, verifying the purity and structural integrity of this compound is paramount. Impurities or isomeric variations can significantly alter polymerization kinetics and the final properties of the material. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques for the unambiguous characterization of its molecular structure. This guide provides a detailed exploration of the theoretical and practical aspects of using ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the comprehensive analysis of this compound, tailored for researchers and professionals in chemical synthesis and materials development.

Molecular Structure and Symmetry

A foundational understanding of the molecule's symmetry is crucial for interpreting its spectroscopic data. This compound possesses a C₂h point group symmetry, which dictates the number of unique signals observed in its NMR spectra. This symmetry results in chemically equivalent pairs of protons and carbons, simplifying the resulting spectra and aiding in their assignment.

Caption: Structure of this compound with proton designations.

Part 1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons in a molecule.

Expected ¹H NMR Spectrum

Due to the molecule's symmetry, the six aromatic protons are resolved into three distinct signals, each integrating to 2H. The two thiol protons are also chemically equivalent, giving rise to a fourth signal integrating to 2H.

-

H1/H8 Protons: These protons are adjacent to the fused ring system and are expected to appear at a distinct chemical shift.

-

H3/H4 Protons: These protons are ortho to the thiol group, which is an electron-donating group, and will have a characteristic shift.

-

H5/H7 Protons: These protons are meta to the thiol group.

-

Thiol Protons (S-H): The chemical shift of the thiol proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a singlet, which can sometimes be broad.

Data Interpretation and Summary

The following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound in a common NMR solvent like DMSO-d₆. These predictions are based on data from analogous aromatic thiol and naphthalene structures.[3][4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H1, H8 | ~7.8 - 8.0 | Doublet (d) | 2H | Coupling to H2/H7. |

| H5, H7 | ~7.6 - 7.7 | Singlet (s) or narrow multiplet | 2H | Protons on the carbon adjacent to the C-S bond. |

| H3, H4 | ~7.3 - 7.5 | Doublet of doublets (dd) | 2H | Coupling to H1/H8 and H5/H7. |

| SH | ~3.5 - 5.0 | Singlet (s), broad | 2H | Chemical shift is variable; peak may be broad. |

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this analysis. Its polarity effectively dissolves the dithiol, and its ability to form hydrogen bonds can often lead to a sharper, more defined thiol proton (S-H) signal compared to less polar solvents like chloroform-d (CDCl₃).[5] The residual solvent peak of DMSO-d₆ at ~2.50 ppm is well-separated from the expected analyte signals.[6]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm, providing a reliable reference point for all other chemical shifts.[3]

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.[7] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform shimming to optimize the magnetic field homogeneity and achieve high-resolution signals.

-

Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition may involve 16 to 64 scans, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

Part 2: ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. As the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require longer acquisition times than ¹H NMR.

Expected ¹³C NMR Spectrum

The symmetry of this compound means that its ten carbon atoms will produce five unique signals in the ¹³C NMR spectrum. Four of these signals will be in the aromatic region, and one will correspond to the carbon atom directly bonded to the sulfur atom.

Data Interpretation and Summary

The table below outlines the predicted chemical shifts for the unique carbons in this compound, based on known values for naphthalene and its derivatives.[8][9]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C2, C6 | ~135 - 138 | Quaternary carbons attached to the fused ring system. |

| C4a, C8a | ~130 - 133 | Quaternary carbons at the ring fusion. |

| C1, C8 | ~128 - 130 | Aromatic CH carbons. |

| C5, C7 | ~126 - 128 | Aromatic CH carbons. |

| C3, C4 | ~124 - 126 | Aromatic CH carbons. |

Causality Behind Experimental Choices:

-

Broadband Proton Decoupling: ¹³C NMR spectra are almost always acquired with broadband proton decoupling. This technique irradiates all protons, collapsing the C-H coupling and resulting in sharp, singlet signals for each unique carbon. This greatly simplifies the spectrum and improves the signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer): While not mandatory for basic characterization, a DEPT experiment is highly recommended. DEPT-135 and DEPT-90 pulse sequences can differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for confirming assignments in complex molecules. For this compound, DEPT would confirm the assignments of the four different types of CH carbons and the absence of CH₂ and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis.

Step-by-Step Methodology:

-

Instrument Setup: Using the same sample from the ¹H NMR analysis, switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction). Calibrate the spectrum using the solvent signal (DMSO-d₆ at 39.52 ppm) as a secondary reference.[6]

-

Analysis: Identify the five distinct carbon signals and assign them based on their chemical shifts and comparison with predicted values or spectral databases.

Part 3: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a sample.[10]

Expected IR Spectrum

For this compound, the key diagnostic absorption bands are the S-H stretch and the various vibrations associated with the aromatic naphthalene core.

Data Interpretation and Summary

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds in the naphthalene ring.[11] |

| Thiol S-H Stretch | 2600 - 2550 | Weak, Sharp | This is the most diagnostic peak for the thiol functional group. Its presence is a strong confirmation of the structure.[12] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | A series of bands corresponding to the stretching vibrations of the aromatic ring. |

| C-S Stretch | 800 - 600 | Weak-Medium | Often difficult to assign definitively as it falls in the complex fingerprint region. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. |

Causality Behind Experimental Choices:

-

Sample Preparation Method: For solid samples, the potassium bromide (KBr) pellet method is a classic and reliable technique.[13] It involves intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).[14] This method provides high-quality transmission spectra.

-

Background Correction: A background spectrum of the pure KBr pellet (or the empty sample compartment for ATR) must be collected before the sample analysis.[10] This allows the instrument to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the final spectrum represents only the sample.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FTIR analysis using the KBr pellet technique.

Step-by-Step Methodology:

-

Preparation: In a dry environment, finely grind 1-2 mg of this compound with approximately 150-200 mg of dry, FTIR-grade KBr using an agate mortar and pestle. The mixture should be a homogenous, fine powder.[15]

-

Pressing the Pellet: Transfer the powder to a pellet die assembly. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Background Scan: Place the empty sample holder (or a pellet made of pure KBr) in the FTIR spectrometer and run a background scan.

-

Sample Scan: Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

-

Acquisition: Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the thiol and naphthalene functional groups to confirm the compound's identity. Pay close attention to the weak but sharp S-H stretch around 2550 cm⁻¹.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and comprehensive framework for the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the molecular symmetry, while FTIR spectroscopy provides definitive evidence of the key thiol functional groups. By following the detailed protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently verify the structure and purity of this important monomer, ensuring the integrity of their subsequent research and development efforts in polymer and materials science.

References

-

Supporting Information for various organic compounds. Peking University. [Link]

-

Sample preparation for FT-IR. Chemistry Analytical Lab. [Link]

-

FTIR Principles and Sample Preparation. LPD Lab Services Ltd. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

Stiefel, E. I. (2018). The Electronic Structure and Spectroscopy of Metallo-Dithiolene Complexes. Request PDF. [Link]

-

Dithiol. Wikipedia. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Zitko, J., et al. (2019). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Molecules. [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

-

Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. BRIAC. [Link]

-

Synthesis and Chemistry of Dithiols. ResearchGate. [Link]

-

2,6-Naphthalenediol. LookChem. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors. National Institutes of Health. [Link]

-

2-Naphthalenethiol. PubChem. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. [Link]

-

2-Naphthalenethiol. NIST WebBook. [Link]

-

The Role of this compound in Advanced Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,6-Naphthalenediol 13C NMR Spectrum. SpectraBase. [Link]

-

1H NMR Spectrum of 2-Naphthol. Human Metabolome Database. [Link]

-

Wang, H., et al. (2018). Geminal-dithiol-based precursors for reactive sulfur species. Chemical Communications. [Link]

-

2-Naphthalenethiol Data. NIST. [Link]

-

FT-IR spectra for naphthalene-2,6-dicarboxylic acid. ResearchGate. [Link]

-

Bernstein, E. R. (2010). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. isotope.com [isotope.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. eng.uc.edu [eng.uc.edu]

2,6-Naphthalenedithiol CAS number 96892-95-4

An In-depth Technical Guide to 2,6-Naphthalenedithiol (CAS 96892-95-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96892-95-4), a key organosulfur compound. Characterized by a rigid naphthalene core functionalized with two thiol groups, this molecule is a pivotal building block in advanced materials science and nanotechnology. This document will delve into its fundamental physicochemical properties, synthesis principles, and safety protocols. The core of this guide is an in-depth exploration of its primary applications in molecular electronics, specifically the formation of Self-Assembled Monolayers (SAMs), and its role as a monomer in the synthesis of high-performance polymers. Furthermore, we will discuss its potential utility in drug delivery and nanotechnology, providing researchers and development professionals with the foundational knowledge required to leverage this versatile compound in their work.

Introduction: The Significance of an Aromatic Dithiol

This compound is an aromatic dithiol, a class of organic compounds featuring two thiol (-SH) functional groups attached to an aromatic ring system.[1] The defining features of this compound are its rigid, planar naphthalene backbone and the specific 2,6-substitution pattern of the thiol groups. This unique geometry and functionality make it a molecule of significant interest.

The thiol groups are highly reactive and possess a strong affinity for noble metal surfaces, such as gold, making them ideal anchors for creating highly ordered molecular layers.[2] The rigid naphthalene core acts as a structural scaffold, enabling precise control over the orientation and packing of molecules in applications like self-assembled monolayers (SAMs).[3][4] This combination of properties positions this compound as a critical component in the development of organic electronics, advanced polymers, and functional nanomaterials.[3][5] While direct applications in drug development are less documented, its structural motifs and functional handles are highly relevant to the principles of medicinal chemistry and advanced drug delivery systems.[6][7]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a solid at room temperature with properties dictated by its aromatic nature and the presence of two thiol groups.[1][8]

| Property | Value | Reference(s) |

| CAS Number | 96892-95-4 | [1][8][9] |

| Molecular Formula | C₁₀H₈S₂ | [1][10] |

| Molecular Weight | 192.3 g/mol | [1][8] |

| Boiling Point | 353.7 °C at 760 mmHg | [1][8] |

| Flash Point | 178.6 °C | [1][8] |

| Density | 1.292 g/cm³ | [1][8] |

| Refractive Index | 1.747 | [1] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [10] |

| Topological Polar Surface Area | 2 Ų | [8] |

| SMILES | C1=CC2=C(C=CC(=C2)S)C=C1S | [8][10] |

| IUPAC Name | naphthalene-2,6-dithiol | [8] |

Synthesis Principles

While specific, detailed synthesis procedures for this compound are proprietary and not broadly published in the provided literature, its synthesis can be inferred from established organosulfur chemistry. A common and logical pathway involves the conversion of a more readily available precursor, such as 2,6-naphthalenedisulfonic acid or 2,6-naphthalenediol. The conversion of sulfonic acids or hydroxyl groups to thiols is a standard transformation in organic synthesis. For instance, sulfonic acids can be reduced to thiols, and diols can be converted via mechanisms like the Newman-Kwart rearrangement from a thiocarbamate intermediate, a method used for synthesizing the related 2-naphthalenethiol.[11]

Caption: Conceptual synthesis pathways to this compound.

Core Applications and Methodologies

Molecular Electronics: Self-Assembled Monolayers (SAMs)

The primary and most well-documented application of this compound is in the formation of Self-Assembled Monolayers (SAMs) on metal surfaces.[2][4] SAMs are highly ordered, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution of active molecules.

Causality and Mechanism: The strong, covalent interaction between the sulfur atoms of the thiol groups and gold surfaces is the driving force for assembly.[2] this compound is particularly effective because its two thiol groups can bridge adjacent gold atoms or bind to the surface in a bidentate fashion, creating a robust and stable anchor. The rigid naphthalene backbone prevents conformational disorder, forcing the molecules to pack in a regular, upright orientation.[12] This high degree of order is critical for creating surfaces with predictable and uniform electronic properties, essential for applications in molecular rectifiers and organic field-effect transistors (OFETs).[3][12]

Caption: Workflow for forming a this compound SAM on a gold substrate.

Experimental Protocol: Formation of this compound SAM on Au(111)

This protocol describes a standard laboratory procedure for creating a high-quality SAM. It is a self-validating system; successful execution will result in a measurable, ordered monolayer verifiable by surface science techniques.

-

Substrate Preparation (Critical Step):

-

Obtain a gold-coated substrate (e.g., Au(111) on mica or silicon).

-

Causality: An atomically clean surface is paramount for forming an ordered monolayer. Contaminants will introduce defects.

-

Clean the substrate rigorously. A common method is immersion in a freshly prepared "Piranha" solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 10-15 minutes. (Extreme Caution: Piranha solution is highly corrosive and explosive if mixed with organic solvents). An alternative, safer method is UV-Ozone cleaning for 15-20 minutes.

-

Rinse the substrate thoroughly with deionized water, followed by ethanol, and dry under a stream of high-purity nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in a suitable solvent, such as anhydrous ethanol or toluene.

-

Causality: The concentration is a balance between ensuring sufficient material for monolayer formation and preventing the growth of disordered multilayers. Anhydrous solvents prevent unwanted side reactions or surface oxidation.

-

-

Self-Assembly:

-

Immediately immerse the cleaned gold substrate into the dithiol solution.

-

Seal the container and allow it to stand at room temperature for 12 to 24 hours.

-

Causality: This extended incubation period allows the thiol molecules to diffuse to the surface, adsorb, and rearrange into a thermodynamically stable, ordered monolayer.[13]

-

-

Post-Assembly Rinsing:

-

Carefully remove the substrate from the solution.

-

Rinse it thoroughly with the pure solvent (ethanol or toluene) to remove any non-covalently bonded (physisorbed) molecules.

-

Perform a final rinse with ethanol and dry again under a stream of nitrogen.

-

-

Characterization:

-

The resulting monolayer can be characterized using techniques such as Scanning Tunneling Microscopy (STM) to visualize molecular packing, X-ray Photoelectron Spectroscopy (XPS) to confirm chemical composition and bonding, and ellipsometry to measure film thickness.[12]

-

Advanced Polymer Synthesis

This compound serves as a valuable monomer for creating high-performance polymers.[5]

Causality and Mechanism: The two thiol groups provide reactive sites for polymerization reactions, such as polycondensation with dihalides or diepoxides.[5] When incorporated into a polymer backbone, the rigid and aromatic naphthalene unit imparts significant benefits:

-

Enhanced Thermal Stability: The aromatic structure is inherently stable at high temperatures.

-

Improved Mechanical Strength: The rigidity of the naphthalene core strengthens the polymer chain. These properties make the resulting polymers, such as polyaromatic ethers or polysulfides, suitable for demanding applications in aerospace, electronics, and specialty coatings.[5][9]

Potential in Nanotechnology and Drug Development

While this compound is not a therapeutic agent itself, its chemical principles are highly relevant to drug development professionals, particularly in the realm of nanotechnology and bioconjugation.[6]

Mechanism and Rationale: The thiol group is a key functional group in bioconjugation chemistry. It can form stable linkages with biomolecules or nanoparticles.[6] Aromatic dithiols like this compound offer a rigid spacer and a bidentate linker. This has potential applications in:

-

Drug Delivery Systems: The thiol groups can be used to attach drug molecules to a carrier, such as gold nanoparticles.[6] The naphthalene core can act as a rigid spacer, and its aromatic nature may facilitate interactions with biological targets through π-stacking.[7]

-

Biosensors: Assembling a SAM of this compound on an electrode creates a functional surface. The second, outward-facing thiol group can then be used to immobilize enzymes, antibodies, or DNA strands for biosensing applications.

The naphthalene scaffold itself is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs like naproxen, propranolol, and bedaquiline.[14] Therefore, incorporating this moiety into larger constructs via dithiol linkers is a logical strategy for developing novel diagnostics and therapeutics.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is crucial. The information below is a summary of hazards and precautions.[15][16]

-

Hazards:

-

Handling (Personal Protective Equipment - PPE):

-

Storage:

Conclusion and Future Outlook

This compound is a highly versatile molecule whose value lies in its unique combination of a rigid aromatic core and dual thiol functionalities. Its primary, field-proven application is in the fabrication of highly ordered self-assembled monolayers, which are foundational to advancements in molecular electronics. Its role as a monomer in creating thermally and mechanically robust polymers further underscores its importance in materials science.

Looking forward, the principles embodied by this compound are poised to make significant contributions to nanomedicine and drug delivery. The ability to use this molecule as a rigid, bidentate linker to functionalize nanoparticles or construct complex drug conjugates presents a promising avenue for future research. As the demand for precision materials and targeted therapeutics grows, the utility of specialized building blocks like this compound will undoubtedly continue to expand.

References

-

LookChem. Cas 96892-95-4, this compound.

-

ChemicalBook. This compound | 96892-95-4.

-

Alfa Chemistry. CAS 96892-95-4 this compound.

-

ChemBK. Naphthalene-2,6-dithiol.

-

Sigma-Aldrich. Safety Data Sheet.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Polymer Synthesis.

-

ChemScene. 96892-95-4 | Naphthalene-2,6-dithiol.

-

TCI Chemicals. Safety Data Sheet.

-

Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet.

-

NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Naphthalene-2,6-dithiol: A Key Building Block for Organic Electronics.

-

Thermo Fisher Scientific. Safety Data Sheet.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2,6-Naphthalenediol in Modern Pharmaceutical Synthesis.

-

ChemicalBook. 2,6-Naphthalenediol | 581-43-1.

-

MDPI. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.

-

ACS Publications. Self-Assembled Monolayers of Alkanethiolates Presenting Mannitol Groups Are Inert to Protein Adsorption and Cell Attachment.

-

ACS Publications. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.

-

Grokipedia. 2-Naphthalenethiol.

-

Wikipedia. Dithiol.

-

Wikipedia. 2-Naphthalenethiol.

-

Semantic Scholar. 2-naphthalenethiol.

-

Google Patents. Process for producing 2,6-naphthalenediol.

-

ScienceDirect. Self-assembled monolayers ofn-hexanethiol and 6-[2′,5′-di(2″-thienyl)pyrrol-1′-yl]hexanethiol on polycrystalline nickel substrates.

-

ResearchGate. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.

-

ResearchGate. Synthesis of Some Substituted Naphthalenes as Potential Intermediates for Polyethers and Terpenoids.

-

PubMed Central (PMC). Research advances in nanomaterials with aromatic functional groups for the treatment of inflammatory bowel disease.

-

Royal Society of Chemistry. Thiol ligand-mediated exfoliation of bulk sulfur to nanosheets and nanodots: applications in antibacterial activity.

-

Royal Society of Chemistry. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation.

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

-

Sibener Group, University of Chicago. Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen.

-

PubMed Central (PMC). Understanding the Two-Dimensional Mixing Behavior of 1-Naphthalenethiol and Octanethiol.

-

ResearchGate. Electronic properties of chosen naphthalene derivatives.

-

National Institutes of Health (NIH). Bentonite/Ti(IV) as a natural based nano-catalyst for synthesis of pyrimido[2,1-b]benzothiazole under grinding condition.

-

PubMed. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity.

-

ScienceDirect. The role of fused thiophene and naphthalene diimide (NDI) in shaping the optical and electrical properties of.

-

ResearchGate. Hybrid Supramolecular Naphthalene Diimide-thiophene Structures and their Application in Polymer Electronics.

Sources

- 1. Cas 96892-95-4,this compound | lookchem [lookchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-naphthalenethiol | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Research advances in nanomaterials with aromatic functional groups for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | 96892-95-4 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-Naphthalenethiol - Wikipedia [en.wikipedia.org]

- 12. Understanding the Two-Dimensional Mixing Behavior of 1-Naphthalenethiol and Octanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sibener-group.uchicago.edu [sibener-group.uchicago.edu]

- 14. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

2,6-Naphthalenedithiol: A Comprehensive Technical Guide for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Naphthalenedithiol is a bifunctional aromatic dithiol distinguished by its rigid naphthalene core and two reactive thiol groups. These structural features make it an invaluable building block in materials science and nanotechnology. This guide provides a detailed overview of its fundamental properties, synthesis, and key applications, with a particular focus on its role in forming self-assembled monolayers (SAMs) for molecular electronics and advanced sensor platforms. Detailed experimental protocols, characterization techniques, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.

Introduction

In the landscape of molecular engineering and materials science, the selection of appropriate building blocks is paramount for the development of functional materials with tailored properties. This compound (2,6-NDT) has emerged as a molecule of significant interest due to its unique combination of a planar, aromatic naphthalene backbone and the versatile reactivity of its two thiol (-SH) moieties.

The rigid naphthalene core provides a well-defined length and conformational stability, while the thiol groups at the 2 and 6 positions serve as robust anchors to metal surfaces, particularly gold. This makes 2,6-NDT an exceptional candidate for creating highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). These SAMs are foundational to advancements in molecular-scale electronics, surface functionalization, and the development of novel sensing platforms. Its structure is ideal for forming molecular bridges between electrodes, a critical application in the study of charge transport at the nanoscale.

This guide serves as a senior-level resource, consolidating the essential physicochemical data, synthesis methodologies, and application protocols for this compound, thereby enabling its strategic use in cutting-edge research and development.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its successful application. The molecular weight, derived from its chemical formula, is a cornerstone of all quantitative experimental work.

The key properties are summarized in the table below:

| Property | Value | Source |

| Molecular Weight | 192.30 g/mol | [1] |

| Chemical Formula | C₁₀H₈S₂ | [1] |

| CAS Number | 96892-95-4 | [1][2][3] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | ≥98% (Commercially available) | [1] |

The presence of two thiol groups (donors) and the aromatic system (acceptor) defines its chemical reactivity and potential for intermolecular interactions.[1]

Molecular Structure

The structure of this compound is fundamental to its function as a molecular linker. The linear arrangement of the thiol groups across the rigid naphthalene core allows it to form well-defined, upright molecular assemblies on surfaces.

Sources

An In-Depth Technical Guide to the Solubility of 2,6-Naphthalenedithiol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-naphthalenedithiol, a critical monomer in the synthesis of advanced polymers. While quantitative solubility data for this specific dithiol is not extensively documented in publicly available literature, this guide synthesizes information from analogous compounds, fundamental chemical principles, and its applications in polymer science to provide a robust predictive framework for its behavior in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or intend to utilize this compound, offering both theoretical insights and practical methodologies for solubility determination.

Introduction: The Significance of this compound and Its Solubility

Naphthalene-2,6-dithiol (CAS 96892-95-4) is a bifunctional aromatic dithiol featuring a rigid naphthalene core with reactive thiol groups at the 2 and 6 positions.[1][2] This unique structure imparts exceptional thermal stability, mechanical strength, and desirable electronic properties to polymers derived from it, such as poly(naphthalene sulfide).[2] The solubility of this compound in organic solvents is a paramount consideration for its successful application, influencing:

-

Reaction Kinetics: Homogeneous reaction mixtures, achieved through proper solvent selection, are crucial for efficient and controlled polymerization.

-

Purification: Recrystallization and solvent extraction, common methods for purifying the monomer, are entirely dependent on its differential solubility in various solvents at different temperatures.

-

Processability: For applications in coatings and films, the ability to form uniform solutions is essential.

This guide aims to elucidate the factors governing the solubility of this compound and to provide a practical framework for its handling and use.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.

Molecular Structure Analysis

This compound possesses a dualistic chemical nature:

-

A Nonpolar Naphthalene Core: The C₁₀H₆ aromatic ring system is hydrophobic and contributes to solubility in nonpolar and aromatic solvents.

-

Two Polar Thiol Groups: The two -SH groups are capable of weak hydrogen bonding and introduce polarity to the molecule.[3][4]

This structure suggests that the solubility of this compound will be highly dependent on the solvent's ability to interact favorably with both the nonpolar aromatic core and the polar thiol functionalities.

Factors Influencing Solubility

-

Solvent Polarity: A solvent's polarity will significantly impact its ability to dissolve this compound.

-

Polar Aprotic Solvents: Solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be effective.[5][6][7] They can interact with the polar thiol groups without having competing hydrogen bond donors. The use of NMP as a solvent in the synthesis of polyphenylene sulfide from aromatic dihalides and a sulfur source strongly supports the solubility of aromatic dithiols in this class of solvents.[5][6][7]

-

Polar Protic Solvents: Alcohols (e.g., ethanol, methanol) may show moderate solubility. While they can hydrogen bond with the thiol groups, the interaction is generally weaker than alcohol-alcohol hydrogen bonding.[8][9]

-

Nonpolar Solvents: Solvents like heptane and toluene are likely to show lower solubility at room temperature. However, a patent describing the purification of 2,6-dithionaphthalene mentions extraction with heptane and subsequent crystallization upon cooling, indicating that solubility in nonpolar solvents increases significantly with temperature.[10]

-

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility typically increases with a rise in temperature. This principle is fundamental to the purification of this compound via recrystallization.

-

Hydrogen Bonding: While thiols are not as proficient at hydrogen bonding as their alcohol counterparts, the -SH group can act as a hydrogen bond donor.[3][4] Solvents that can accept hydrogen bonds (e.g., ethers, ketones) may exhibit moderate solvating power.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data from analogous compounds, a qualitative solubility profile for this compound is presented in Table 1. It is crucial to note that this table is predictive and should be confirmed experimentally for specific applications.

| Solvent Class | Examples | Predicted Solubility at Room Temperature | Rationale and Supporting Evidence |

| Polar Aprotic | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents effectively solvate both polar and nonpolar moieties. NMP is a known solvent for the synthesis of related polymers like polyphenylene sulfide.[5][6][7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Slightly to Moderately Soluble | Can engage in weak hydrogen bonding with the thiol groups. Solubility is likely to increase with temperature. 2-Naphthalenethiol is soluble in alcohol.[8] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly Soluble | Moderate polarity and hydrogen bond accepting capability. 2-Naphthalenethiol is soluble in ether.[8] |

| Ketones | Acetone, Methyl Ethyl Ketone | Slightly to Moderately Soluble | Moderate polarity and hydrogen bond accepting capability. |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble | Can interact with the aromatic ring through dipole-induced dipole interactions. |

| Aromatic | Toluene, Xylene | Slightly Soluble, increasing with heat | "Like dissolves like" principle for the naphthalene core. Naphthalene shows good solubility in toluene. |

| Aliphatic | Heptane, Hexane | Sparingly Soluble to Insoluble | The polarity of the thiol groups limits solubility in nonpolar solvents at room temperature. However, a patent suggests solubility increases upon heating, allowing for recrystallization.[10] |

| Water | Insoluble | The large, nonpolar naphthalene core dominates, making the molecule hydrophobic.[3][9] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid in an organic solvent.

Materials and Equipment

-

This compound (high purity)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Variable temperature shaker bath or magnetic stirrer with hot plate

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sampling: Cease agitation and allow the excess solid to settle. To prevent premature crystallization, pre-heat a syringe to the equilibration temperature. Carefully draw a known volume of the clear supernatant into the syringe.

-

Filtration: Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

-

Quantification (Gravimetric Method): a. Weigh the vial containing the filtered solution to determine the mass of the solution. b. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature. c. Once all the solvent is removed, weigh the vial again to determine the mass of the dissolved this compound. d. Calculate the solubility in grams per 100 mL or other desired units.

-

Quantification (Chromatographic/Spectroscopic Method): a. Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. b. Analyze the diluted sample using HPLC or UV-Vis spectroscopy to determine the concentration of this compound. c. Back-calculate the concentration in the original saturated solution.

Logical Relationships in Solubility Prediction

The decision-making process for selecting an appropriate solvent can be visualized as a flowchart that considers the key molecular features of this compound.

Caption: Decision diagram for solvent selection based on molecular interactions.

Conclusion

While direct, quantitative solubility data for this compound is limited, a comprehensive understanding of its solubility can be achieved by analyzing its molecular structure and the properties of analogous compounds. It is predicted to be most soluble in polar aprotic solvents like NMP and DMF, with moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be poor at room temperature but to increase significantly with heating, a property that is valuable for purification by recrystallization. For any critical application, the predictive framework provided in this guide should be supplemented with empirical data generated using the detailed experimental protocol.

References

- ChemicalBook. (n.d.). What is N-methyl-2-pyrrolidone used for?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Methyl-2-Pyrrolidone in Advanced Polymer Processing and Coatings.

- Vedantu. (n.d.). Thiol: Structure, Properties & Uses Explained Simply.

- Eastman. (n.d.). N-Methyl-2-Pyrrolidone (NMP).

- Wikipedia. (n.d.). Thiol.

- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.

- Actylis. (n.d.). N-Methyl-2-Pyrrolidone - Solvent - Solubilizer.

- LibreTexts Chemistry. (2021, May 20). 6.8: Thiols (Mercaptans).

- University of Calgary. (n.d.). Chapter 9 - Alcohols and Thiols.

- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- GREEN AGROCHEM. (2025, July 30). Polynaphthalene Sulfonate (PNS).

- MH Chem. (2022, July 8).

- Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?

- ResearchGate. (2025, August 6). (PDF) Synthesis of Sulfonated Polynaphthalene, Polyanthracene, and Polypyrene as Strong Solid Acids via Oxidative Coupling Polymerization.

- Google Patents. (n.d.). CA2135792A1 - Process for preparation of aromatic thiols.

- LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- GREEN AGROCHEM. (n.d.). Poly Naphthalene Sulfonate.

- ChemScene. (n.d.). 96892-95-4 | Naphthalene-2,6-dithiol.

- Chemistry and Chemical Engineering Journal. (n.d.). synthesis of polymethylene naphthalene sulfonic acid based on the secondary product of the pyrolysis process. Retrieved from Chemistry and Chemical Engineering Journal.

- ResearchGate. (n.d.). Separation and purification of 2,6-diisoproylnaphthalene | Request PDF.

- ResearchGate. (2025, August 10). High-purity purification of 2,6-dimethylnaphthalene (2,6-DMN) in light cycle oil - purification of 2,6-DMN from concentrate of DMN isomers by crystallization-.

- Google Patents. (n.d.). CA1253884A - Process for producing 2,6-naphthalenediol.

- ResearchGate. (2019, March 19). Synthesis, analysis and application of naphthalene sulfonic acid formaldehyde condensate.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Polymer Synthesis.

Sources

- 1. chemscene.com [chemscene.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiol - Wikipedia [en.wikipedia.org]

- 4. Chapter 9 Notes [web.pdx.edu]

- 5. What is N-methyl-2-pyrrolidone used for?_Chemicalbook [chemicalbook.com]

- 6. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]

- 7. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CA2135792A1 - Process for preparation of aromatic thiols - Google Patents [patents.google.com]

Introduction: The Strategic Importance of 2,6-Naphthalenedithiol

An In-depth Technical Guide to the Chemical Properties of 2,6-Naphthalenedithiol

This guide provides a comprehensive technical overview of this compound (CAS No. 96892-95-4), a key molecular building block in advanced materials science. Designed for researchers, chemists, and professionals in drug development and organic electronics, this document delves into the core chemical properties, synthesis, reactivity, and applications of this versatile compound. We will explore the causality behind its utility, providing field-proven insights and detailed experimental frameworks.

This compound is a bifunctional aromatic thiol distinguished by a rigid naphthalene core functionalized with two thiol (-SH) groups at the 2 and 6 positions. This specific substitution pattern imparts a linear, rigid geometry, making it an exceptional monomer for the synthesis of high-performance polymers and a foundational component for conjugated systems in organic electronics.[1][2] The reactive thiol groups offer versatile handles for building complex molecular architectures, from advanced polysulfides to self-assembled monolayers on metal surfaces.[1][3] Its significance lies in the ability to confer enhanced thermal stability, mechanical strength, and desirable optoelectronic properties to the materials it helps create.[1]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its symmetrical structure, which dictates the properties of the macromolecules derived from it.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96892-95-4 | [4] |

| Molecular Formula | C₁₀H₈S₂ | [4] |

| Molecular Weight | 192.30 g/mol | [4] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | ~130-133 °C | [3] |

| Solubility | Soluble in benzene, ether, chlorinated hydrocarbons; Insoluble in water | [3] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis and Purification

The synthesis of this compound is not as commonly documented as its diol or monothiol analogs. However, a robust and logical pathway can be designed starting from the commercially available 2,6-dihydroxynaphthalene (also known as 2,6-naphthalenediol), leveraging the well-established Newman-Kwart rearrangement. This multi-step process is a reliable method for converting phenols to thiophenols.[5][6]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol is an adapted, logical procedure for a research setting.

Part A: Synthesis of O,O'-Bis(2,6-naphthyl) N,N'-tetramethyl-bis(thiocarbamate)

-

In a three-necked flask under a nitrogen atmosphere, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in an aqueous solution of potassium hydroxide (2.2 eq).

-

Cool the solution to below 10 °C using an ice bath.

-

Add N,N-dimethylthiocarbamoyl chloride (2.2 eq), dissolved in a suitable organic solvent like THF, dropwise to the stirred solution, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Causality: The basic conditions deprotonate the hydroxyl groups of the naphthol, forming a nucleophilic naphthoxide that readily attacks the electrophilic carbonyl carbon of the thiocarbamoyl chloride.

Part B: Thermal Rearrangement to the S,S'-Isomer

-

Place the dried O,O'-bis(thiocarbamate) from Part A into a flask suitable for high-temperature reactions.

-

Heat the flask in a sand or salt bath to 270–300 °C under a nitrogen atmosphere for approximately 45-60 minutes. The solid will melt and then re-solidify as the rearrangement proceeds.

-

Cool the flask to room temperature. The product is the S,S'-bis(thiocarbamate) isomer.

Causality: This key step is an intramolecular rearrangement where the thiocarbonyl group migrates from the oxygen to the sulfur atom. It is thermally driven and proceeds via a cyclic transition state.

Part C: Hydrolysis to this compound

-

To the flask containing the crude S,S'-isomer, add a solution of potassium hydroxide (a molar excess, e.g., 3-4 eq) in ethylene glycol and a small amount of water.

-

Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the thiocarbamate esters.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Acidify the aqueous solution cautiously with a strong acid (e.g., concentrated HCl) until it is strongly acidic. The dithiol will precipitate.

-

Extract the product into an organic solvent such as chloroform or ethyl acetate.

-

Dry the organic layer with an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Causality: The strong base hydrolyzes the thiocarbamate linkages, liberating the thiolate salt. Subsequent acidification protonates the thiolate to yield the final dithiol product.

Chemical Reactivity and Applications

The chemistry of this compound is dominated by the reactivity of its two thiol groups.

Polymerization Reactions

As a bifunctional monomer, this compound is a valuable component in step-growth polymerization. Its rigid structure is directly transferred to the polymer backbone, creating materials with high thermal stability.[1]

-

Polycondensation : It readily reacts with di-electrophiles such as alkyl dihalides or diepoxides to form high-molecular-weight polysulfides or poly(thioether)s. Purity of the monomer is critical, as impurities can terminate the polymer chain, limiting the final molecular weight and compromising material performance.[1][2]

Caption: Polycondensation of this compound.

Coordination Chemistry and Nanomaterials

The thiol groups are soft Lewis bases and can act as excellent ligands for soft metal ions (e.g., Au, Ag, Cd, Hg, Pd).[1] This property is exploited in several areas:

-

Coordination Polymers : As a bidentate, bridging ligand, it can link metal centers to form coordination polymers or metal-organic frameworks (MOFs) with interesting electronic or porous properties.

-

Surface Modification : The strong affinity of sulfur for gold and other noble metals makes it an ideal molecule for forming self-assembled monolayers (SAMs) on surfaces. This is crucial for fabricating electrodes in organic electronic devices, where the SAM can improve the interface between the organic semiconductor and the metal contact.[2]

-

Nanoparticle Stabilization : It can be used as a capping agent to stabilize metal nanoparticles, preventing their aggregation and controlling their size during synthesis.[3]

Redox Chemistry

The thiol groups can be readily oxidized to form disulfide bonds (-S-S-). This reaction can be used to form cyclic dimers or oligomers. In the context of polymer films or SAMs, this cross-linking can enhance the material's stability. This redox activity can also be harnessed to create functional materials with unique electrical or optical responses.[1]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | δ ~ 3.5-4.5 ppm (s, 2H, -SH); δ ~ 7.5-8.0 ppm (m, 6H, Ar-H) | The thiol proton signal is typically a broad singlet. Aromatic protons will appear in the characteristic downfield region. |

| ¹³C NMR | δ ~ 125-140 ppm | Multiple signals are expected in the aromatic region, corresponding to the different carbon environments in the naphthalene ring. |

| FT-IR | 2550-2600 cm⁻¹ (weak, S-H stretch); ~1590, 1500 cm⁻¹ (C=C aromatic stretch) | The S-H stretch is a key diagnostic peak, although it is often weak. Strong absorptions corresponding to the aromatic ring will be prominent. |

| Mass Spec. | M⁺ peak at m/z = 192.30 | Confirms the molecular weight of the compound.[4] |

Safety and Handling

As with most thiols, this compound should be handled with care in a well-ventilated environment, preferably a fume hood.[3]

-

Precautions : Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE) : Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage : Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[4]

Conclusion

This compound is a highly strategic chemical intermediate whose unique combination of a rigid, aromatic core and versatile thiol functionalities makes it indispensable for the development of next-generation materials. Its application in high-performance polymers and organic electronics is a direct result of its predictable reactivity and the desirable properties it imparts to the final products. Understanding its core chemical properties, from synthesis to reactivity, is fundamental for any researcher aiming to innovate in the fields of materials science, polymer chemistry, and electronic device fabrication.

References

- The Role of this compound in Advanced Polymer Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- High-Purity Naphthalene-2,6-dithiol: A Key Building Block for Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.

- Thiophenols from Phenols: 2-Naphthalenethiol. Organic Syntheses.

- 2-Naphthalenethiol >=95%. Sigma-Aldrich.

- 2,6-Naphthalenediol. ChemicalBook.

- The Essential Role of 2,6-Naphthalenediol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Naphthalene-2,6-dithiol. ChemBK.

- Naphthalene-2,6-dithiol. ChemScene.

- 2,6-Dihydroxynaphthalene. PubChem, National Institutes of Health.

- 2-Naphthalenethiol. PubChem, National Institutes of Health.

- 2-Naphthalenethiol. Wikipedia.

Sources

A Theoretical Investigation of the Electronic Structure of 2,6-Naphthalenedithiol: A Guide for Molecular Electronics

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2,6-naphthalenedithiol, a molecule of significant interest in the field of molecular electronics. While serving as a fundamental building block for advanced polymers with enhanced thermal and mechanical properties, its primary role in contemporary research is as a molecular wire, bridging nanoscale electrodes to form single-molecule junctions. Understanding the intricate details of its electronic landscape is paramount for predicting and optimizing its performance in such devices. This document outlines a robust computational protocol based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), grounded in established methodologies for analogous aromatic systems. We delve into the causal reasoning behind the selection of computational parameters, the anticipated electronic properties, and the experimental techniques for validation, offering a self-validating system for researchers, scientists, and drug development professionals exploring the potential of this versatile molecule.

Introduction: The Significance of this compound in Molecular Electronics

The quest for miniaturization in electronics has propelled research into the realm of single-molecule devices, where individual molecules function as active components. Polycyclic aromatic hydrocarbons (PAHs), with their delocalized π-electron systems, are prime candidates for molecular wires due to their inherent conductivity. Naphthalene, the simplest PAH, provides a rigid, conjugated core. The strategic placement of thiol (-SH) groups at the 2 and 6 positions of the naphthalene scaffold endows the molecule with the ability to chemically bind to metal electrodes, typically gold, forming a stable metal-molecule-metal junction. This specific isomeric functionalization ensures a linear, extended conjugation pathway through the molecule, which is crucial for efficient charge transport.

The electronic structure of this compound, particularly the energy and spatial distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—dictates its charge transport characteristics. The HOMO-LUMO gap is a critical parameter that influences the molecule's conductivity and stability. A comprehensive theoretical understanding of these properties allows for the a priori design and screening of molecular components for electronic applications.

Theoretical and Computational Methodology

To elucidate the electronic structure of this compound, a multi-step computational protocol rooted in Density Functional Theory is proposed. DFT has been widely and successfully applied to study the electronic properties of naphthalene and its derivatives.

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT offers an excellent balance between computational cost and accuracy for systems of this size. It is adept at describing the electron correlation effects that are crucial in conjugated π-systems.

-

B3LYP Hybrid Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It has consistently provided reliable results for the geometries and electronic properties of organic molecules, including naphthalene derivatives.

-

6-311+G(d,p) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the sulfur atoms and any potential charge transfer states, while the polarization functions (d,p) allow for anisotropy in the electron density, which is essential for describing the π-bonding and the geometry around the sulfur atoms.

Step-by-Step Computational Workflow

A systematic approach is crucial for obtaining reliable and reproducible results. The following workflow is recommended:

-

Geometry Optimization:

-

Objective: To find the lowest energy structure of the this compound molecule.

-

Procedure: Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311+G(d,p) basis set. This will yield the equilibrium bond lengths, bond angles, and dihedral angles.

-

Causality: An accurate geometry is the foundation for all subsequent electronic property calculations. Even small deviations from the true minimum can significantly alter the calculated orbital energies.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Procedure: Calculate the harmonic vibrational frequencies at the same level of theory (B3LYP/6-311+G(d,p)).

-

Validation: A true minimum will have no imaginary frequencies. The presence of imaginary frequencies would indicate a saddle point, and the geometry would need to be re-optimized.

-

-

Electronic Structure Analysis:

-

Objective: To calculate the key electronic properties of the molecule.

-

Procedure: Using the optimized geometry, perform a single-point energy calculation to obtain:

-

Frontier Molecular Orbitals (HOMO and LUMO): Analyze their energies and visualize their spatial distributions.

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify regions of electrophilic and nucleophilic character.

-

Mulliken Population Analysis: To determine the partial atomic charges.

-

-

-

Simulation of Spectroscopic Properties (TD-DFT):

-

Objective: To predict the UV-Vis absorption spectrum and compare it with potential experimental data.

-